Iodo(triphenyl-lambda~5~-phosphanylidene)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iodo(triphenyl-lambda~5~-phosphanylidene)acetonitrile is a chemical compound with the molecular formula C20H15INP. It is characterized by the presence of a nitrile group (–CN) and an iodine atom attached to a triphenylphosphoranylidene moiety. This compound is known for its unique structure and reactivity, making it a valuable reagent in organic synthesis and coordination chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The common preparation method for iodo(triphenyl-lambda~5~-phosphanylidene)acetonitrile involves the reaction of triphenylphosphine with an activator such as butyl lithium to form lithium triphenylphosphine. This intermediate is then reacted with methyl cyanide to yield the target compound . The reaction conditions typically require an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference. The reaction is usually carried out at low temperatures to control the reactivity of the intermediates.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The compound is typically purified through recrystallization or chromatography to achieve the desired purity levels .
Analyse Chemischer Reaktionen
Types of Reactions
Iodo(triphenyl-lambda~5~-phosphanylidene)acetonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The iodine atom can be substituted with other nucleophiles, such as halides or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium iodide for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include phosphine oxides, primary amines, and substituted phosphoranylidene derivatives. These products are valuable intermediates in further synthetic applications .
Wissenschaftliche Forschungsanwendungen
Iodo(triphenyl-lambda~5~-phosphanylidene)acetonitrile has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of iodo(triphenyl-lambda~5~-phosphanylidene)acetonitrile involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The compound can form stable complexes with metal ions, which are crucial in catalytic processes. The nitrile group can participate in various addition reactions, while the iodine atom can undergo substitution reactions, making it a versatile reagent in synthetic chemistry .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(Triphenylphosphoranylidene)acetonitrile: Similar in structure but lacks the iodine atom.
(Tributylphosphoranylidene)acetonitrile: Contains butyl groups instead of phenyl groups.
Uniqueness
Iodo(triphenyl-lambda~5~-phosphanylidene)acetonitrile is unique due to the presence of the iodine atom, which enhances its reactivity and allows for a broader range of chemical transformations. This makes it a more versatile reagent compared to its analogs, which may have limited reactivity due to the absence of the iodine atom .
Eigenschaften
CAS-Nummer |
63202-18-6 |
---|---|
Molekularformel |
C20H15INP |
Molekulargewicht |
427.2 g/mol |
IUPAC-Name |
2-iodo-2-(triphenyl-λ5-phosphanylidene)acetonitrile |
InChI |
InChI=1S/C20H15INP/c21-20(16-22)23(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15H |
InChI-Schlüssel |
GWMNADBKJHEJFL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)P(=C(C#N)I)(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.